Cas no 1252572-44-3 (tert-butyl 5-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate)

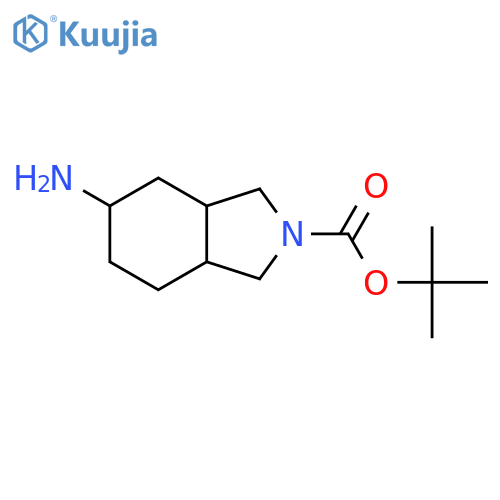

1252572-44-3 structure

商品名:tert-butyl 5-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate

CAS番号:1252572-44-3

MF:C13H24N2O2

メガワット:240.341863632202

MDL:MFCD22370035

CID:4565061

PubChem ID:83487964

tert-butyl 5-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 5-aminooctahydro-2h-isoindole-2-carboxylate

- tert-butyl 5-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate

- (3aR,5S,7aS)-tert-butyl 5-aminohexahydro-1H-isoindole-2(3H)-carboxylate

- CAC57244

- PB35938

- PB39079

- SB20606

- SB20607

- tert-butyl (3aR,5R,7aS)-5-amino-octahydro-1H-

- t-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate

- tert-butyl 5-amino-octahydro-1H-isoindole-2-carboxylate

- Z22936

-

- MDL: MFCD22370035

- インチ: 1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h9-11H,4-8,14H2,1-3H3

- InChIKey: LLTJKZQPTQJCDC-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(N1CC2CCC(CC2C1)N)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 298

- トポロジー分子極性表面積: 55.6

- 疎水性パラメータ計算基準値(XlogP): 1.4

tert-butyl 5-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-250667-10.0g |

tert-butyl 5-amino-octahydro-1H-isoindole-2-carboxylate |

1252572-44-3 | 95% | 10.0g |

$5082.0 | 2024-06-19 | |

| Enamine | EN300-250667-2.5g |

tert-butyl 5-amino-octahydro-1H-isoindole-2-carboxylate |

1252572-44-3 | 95% | 2.5g |

$2316.0 | 2024-06-19 | |

| Enamine | EN300-250667-1.0g |

tert-butyl 5-amino-octahydro-1H-isoindole-2-carboxylate |

1252572-44-3 | 95% | 1.0g |

$1181.0 | 2024-06-19 | |

| Enamine | EN300-250667-1g |

tert-butyl 5-amino-octahydro-1H-isoindole-2-carboxylate |

1252572-44-3 | 95% | 1g |

$1181.0 | 2023-09-15 | |

| abcr | AB490170-250mg |

t-Butyl 5-aminooctahydro-2H-isoindole-2-carboxylate; . |

1252572-44-3 | 250mg |

€905.50 | 2025-02-18 | ||

| Aaron | AR01C31L-1g |

tert-butyl 5-amino-octahydro-1H-isoindole-2-carboxylate, Mixture of diastereomers |

1252572-44-3 | 95% | 1g |

$924.00 | 2025-02-09 | |

| Aaron | AR01C31L-10g |

tert-butyl 5-amino-octahydro-1H-isoindole-2-carboxylate, Mixture of diastereomers |

1252572-44-3 | 95% | 10g |

$7013.00 | 2023-12-16 | |

| Aaron | AR01C31L-250mg |

tert-butyl 5-amino-octahydro-1H-isoindole-2-carboxylate, Mixture of diastereomers |

1252572-44-3 | 95% | 250mg |

$830.00 | 2023-12-16 | |

| Aaron | AR01C31L-5g |

tert-butyl 5-amino-octahydro-1H-isoindole-2-carboxylate, Mixture of diastereomers |

1252572-44-3 | 95% | 5g |

$4738.00 | 2023-12-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS63435-500.0mg |

tert-butyl 5-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate |

1252572-44-3 | 95% | 500.0mg |

¥3531.0000 | 2024-07-28 |

tert-butyl 5-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate 関連文献

-

1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

1252572-44-3 (tert-butyl 5-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate) 関連製品

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1252572-44-3)tert-butyl 5-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate

清らかである:99%

はかる:5g

価格 ($):2153.0